Isamoltane hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26N2O6 |

|---|---|

Molecular Weight |

390.4 g/mol |

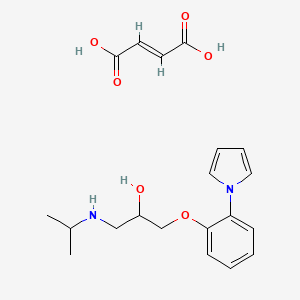

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |

InChI |

InChI=1S/C16H22N2O2.C4H4O4/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

OCNROSNJUWZOCM-WLHGVMLRSA-N |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Isamoltane Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate is a pharmacological agent characterized by a dual antagonist mechanism of action, targeting both β-adrenergic receptors and serotonin 5-HT1B receptors. This guide provides a comprehensive overview of its core mechanism, detailing its receptor binding profile, the functional consequences of its antagonist activity, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action

This compound exerts its effects through competitive antagonism at two distinct receptor systems: the β-adrenergic receptors and the serotonin 5-HT1B receptors. This dual action results in a unique pharmacological profile with potential therapeutic applications.

-

β-Adrenergic Receptor Antagonism: Isamoltane acts as a β-blocker, competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, Isamoltane attenuates the downstream signaling cascade, primarily the cAMP-dependent protein kinase A (PKA) pathway.

-

5-HT1B Receptor Antagonism: Isamoltane is a selective antagonist of the 5-HT1B receptor.[1] In the central nervous system, the 5-HT1B receptor often functions as a presynaptic autoreceptor on serotonergic neurons. Activation of these autoreceptors by serotonin (5-HT) provides a negative feedback mechanism, inhibiting further serotonin release. Isamoltane, by blocking these receptors, disinhibits the neuron, leading to an increased release of serotonin into the synaptic cleft.[1]

Quantitative Receptor Binding Profile

The affinity of this compound for its target receptors has been quantified in several studies. The following table summarizes the key binding affinity values.

| Receptor Subtype | Ligand Type | Ki (nmol/L) | IC50 (nmol/L) | Radioligand Used | Tissue/System | Reference |

| 5-HT1B | Antagonist | 21 | 39 | [125I]ICYP | Rat Brain Membranes | [1] |

| 5-HT1A | Antagonist | 112 | 1070 | [3H]8-OH-DPAT | Rat Brain Membranes | [1] |

| β-adrenoceptor | Antagonist | - | 8.4 | - | - | [1] |

Ki: Inhibitory constant; IC50: Half maximal inhibitory concentration; [125I]ICYP: [125I]Iodocyanopindolol; [3H]8-OH-DPAT: [3H]8-Hydroxy-2-(di-n-propylamino)tetralin

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT1B Receptors

This protocol describes the determination of the inhibitory constant (Ki) of Isamoltane for the 5-HT1B receptor.

3.1.1. Materials

-

Tissue: Rat brain membranes

-

Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)

-

Competitor: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

3.1.2. Procedure

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [125I]ICYP (final concentration ~0.1 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin), 50 µL of [125I]ICYP, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [125I]ICYP, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Isamoltane concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Electrically Evoked [3H]5-HT Release from Rat Cortical Slices

This protocol measures the effect of Isamoltane on serotonin release from brain tissue.

3.2.1. Materials

-

Tissue: Rat cortical slices (approximately 0.3 mm thick)

-

Radiolabel: [3H]5-Hydroxytryptamine ([3H]5-HT)

-

Superfusion Buffer: Krebs-Ringer bicarbonate buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Stimulation Electrodes

-

Superfusion system

-

Scintillation counter

3.2.2. Procedure

-

Slice Preparation: Prepare rat cortical slices using a tissue chopper and pre-incubate them in gassed superfusion buffer at 37°C for 30 minutes.

-

Radiolabeling: Incubate the slices with [3H]5-HT (final concentration ~50 nM) for 30 minutes at 37°C.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with gassed superfusion buffer at a rate of 1 mL/min for 60 minutes to wash out excess radiolabel.

-

Stimulation and Sample Collection:

-

Collect fractions of the superfusate at 5-minute intervals.

-

After a basal release period, apply two periods of electrical stimulation (S1 and S2) separated by a rest period. Typical stimulation parameters are square-wave pulses at a frequency of 4 Hz, 2 ms duration, for 2 minutes.

-

Introduce this compound into the superfusion buffer at a desired concentration 20 minutes before the second stimulation period (S2).

-

-

Quantification: Measure the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Calculate the ratio of the stimulation-evoked release in the second period to the first (S2/S1). A ratio greater than 1 in the presence of Isamoltane indicates an enhancement of serotonin release.

Signaling Pathways

β-Adrenergic Receptor Antagonism Signaling Pathway

Isamoltane blocks the canonical β-adrenergic signaling pathway. Under normal physiological conditions, catecholamines bind to the β-adrenergic receptor, activating the Gs protein. The α-subunit of Gs then stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA phosphorylates various intracellular proteins, leading to a cellular response. Isamoltane competitively inhibits the initial step of this cascade.

5-HT1B Receptor Antagonism Signaling Pathway

Isamoltane's antagonism at the presynaptic 5-HT1B autoreceptor prevents the receptor's normal inhibitory effect on serotonin release. Typically, synaptic serotonin binds to the 5-HT1B receptor, activating the Gi protein. The α-subunit of Gi inhibits adenylyl cyclase, reducing cAMP levels and subsequently decreasing serotonin exocytosis. By blocking this receptor, Isamoltane prevents this negative feedback, resulting in increased serotonin release.

References

Isamoltane Hemifumarate: A Technical Overview of 5-HT1B Receptor Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of isamoltane hemifumarate's affinity for the 5-hydroxytryptamine 1B (5-HT1B) receptor. It includes quantitative binding data, detailed experimental methodologies for affinity assessment, and visualizations of the associated signaling pathways and experimental workflows.

Core Topic: Isamoltane's Affinity for the 5-HT1B Receptor

Isamoltane (also known as CGP 361A) is a phenoxypropanolamine derivative recognized for its antagonist activity at multiple receptor sites, including β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1][2] Its notable selectivity for the 5-HT1B receptor over the 5-HT1A subtype has made it a valuable tool in pharmacological research.[1][3][4]

Data Presentation: Quantitative Affinity Data

The binding affinity of isamoltane for the 5-HT1B receptor has been quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor. The key metrics reported are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

| Compound | Receptor Target | Radioligand | Tissue Source | Affinity Metric | Value (nM) | Selectivity | Reference |

| Isamoltane | 5-HT1B | [125I]ICYP | Rat Brain Membranes | IC50 | 39 | 27-fold vs. 5-HT1A | [1][3] |

| Isamoltane | 5-HT1B | Not Specified | Rat Brain | Ki | 21 | ~5.3-fold vs. 5-HT1A | [2][4] |

| Isamoltane | 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | IC50 | 1070 | - | [1][3] |

| Isamoltane | 5-HT1A | Not Specified | Rat Brain | Ki | 112 | - | [2][4] |

| Isamoltane | β-adrenoceptor | [125I]ICYP | Rat Brain Membranes | IC50 | 8.4 | - | [1][3] |

Note: ICYP refers to Iodocyanopindolol. 8-OH-DPAT is a selective 5-HT1A agonist.

Mandatory Visualizations

5-HT1B Receptor Signaling Pathway

Caption: Canonical 5-HT1B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The determination of isamoltane's binding affinity (IC50, Ki) is typically achieved through a competitive radioligand binding assay. This workflow outlines the key steps of this experimental protocol.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

To assess the functional antagonism of isamoltane, a cyclic adenosine monophosphate (cAMP) accumulation assay can be performed. This workflow details the process of measuring how isamoltane affects agonist-induced changes in intracellular cAMP levels.

Caption: Workflow for a cAMP-based functional assay.

Experimental Protocols

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol is a synthesized representation for determining the Ki of a test compound like isamoltane at the 5-HT1B receptor.

1. Membrane Preparation:

-

Source: Rat brain tissue (e.g., cerebral cortex or striatum), known to have high densities of 5-HT1B receptors, is used.[3]

-

Homogenization: The tissue is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) with protease inhibitors.[8]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

-

Storage: The final pellet is resuspended, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[8]

2. Binding Assay:

-

Assay Buffer: A typical binding buffer is 50 mM Tris buffer containing MgCl2 (pH 7.4).[8]

-

Reaction Mixture: The assay is performed in microplates. Each well contains:

-

The membrane preparation (50-120 µg of protein).[8]

-

A fixed concentration of a suitable radioligand (e.g., [125I]Iodocyanopindolol) at a concentration near its Kd value.

-

Varying concentrations of the unlabeled test compound (isamoltane).

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known 5-HT1B ligand to saturate the receptors.

-

-

Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[8][9] The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[8]

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each sample.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[8]

Functional Assay Protocol (cAMP Accumulation)

This protocol outlines a method to measure isamoltane's functional antagonism at the 5-HT1B receptor.

1. Cell Culture and Plating:

-

HEK293 cells or other suitable cell lines stably expressing the human 5-HT1B receptor are cultured under standard conditions.

-

Cells are seeded into 96-well or 384-well plates and grown to an appropriate confluency.

2. Assay Procedure:

-

Pre-incubation: Culture medium is removed, and cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-treated with varying concentrations of isamoltane (the antagonist).

-

Stimulation: Cells are stimulated with a fixed concentration (typically EC80) of a 5-HT1B agonist (e.g., serotonin) in the presence of a universal adenylyl cyclase activator like forskolin.[7] The agonist will inhibit forskolin-stimulated cAMP production.

-

Lysis: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, and cells are lysed to release intracellular cAMP.

3. cAMP Detection:

-

The concentration of cAMP in the cell lysate is quantified. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.

-

BRET-based biosensors: Such as CAMYEL, to measure cAMP levels in live cells.[10]

-

4. Data Analysis:

-

The measured cAMP levels are plotted against the concentration of isamoltane.

-

Non-linear regression is used to fit the data and determine the IC50 value, which represents the concentration of isamoltane that reverses 50% of the agonist's inhibitory effect on cAMP accumulation. This provides a measure of its functional antagonist potency.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain [pubmed.ncbi.nlm.nih.gov]

- 2. Isamoltane - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biorxiv.org [biorxiv.org]

Isamoltane Hemifumarate: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate is a potent pharmacological agent with a dual mechanism of action, primarily characterized by its antagonist activity at both serotonin 5-HT1B receptors and β-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of isamoltane, summarizing its binding affinities, functional effects, and the underlying signaling pathways. The information is presented to support further research and drug development efforts in related fields.

Introduction

Isamoltane, a phenoxypropanolamine derivative, has been investigated for its potential therapeutic applications, including as an anxiolytic agent.[1] Its pharmacological activity is attributed to its interaction with key receptors in the central and peripheral nervous systems. This document details the in-vitro and in-vivo pharmacological characteristics of isamoltane, with a focus on its receptor binding profile and functional consequences.

Receptor Binding Affinity

Isamoltane exhibits a notable affinity for 5-HT1B and β-adrenergic receptors, with a selective profile over other receptor subtypes. The binding affinities have been determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of Isamoltane

| Receptor Subtype | Radioligand | Tissue/System | Test Species | Affinity (Ki, nmol/l) | Affinity (IC50, nmol/l) | Reference |

| 5-HT1B | [125I]ICYP | Rat Brain Membranes | Rat | 21 | 39 | [1][2] |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | Rat | 112 | 1070 | [1][2] |

| β-adrenergic | - | - | - | - | 8.4 | [1] |

| 5-HT2 | - | - | Rat | - | 3-10 µmol/l | [1] |

| α1-adrenergic | - | - | Rat | - | 3-10 µmol/l | [1] |

Note: ICYP refers to Iodocyanopindolol. 8-OH-DPAT refers to 8-Hydroxy-2-(di-n-propylamino)tetralin.

The data indicates that isamoltane is approximately five times more potent as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor.[2] The 5-HT1B activity of isamoltane resides in its (-)-enantiomer.[1]

Functional Activity

Isamoltane acts as an antagonist at both 5-HT1B and β-adrenergic receptors. Its functional activity has been demonstrated in various in-vitro and in-vivo models.

Serotonergic System Modulation

As an antagonist of the 5-HT1B autoreceptor, isamoltane modulates the release of serotonin (5-HT).

-

Increased Serotonin Release: In studies using prelabeled rat cortical slices, isamoltane was shown to increase the electrically evoked release of [3H]5-HT.[1]

-

Increased Serotonin Turnover: In-vivo studies have demonstrated that isamoltane administration leads to an increase in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus of rats, indicating an increased turnover of 5-HT.[2]

Table 2: Functional Activity of Isamoltane

| Assay | System | Effect | Potency/Concentration | Reference |

| [3H]5-HT Release | Rat Cortical Slices | Increased evoked release | - | [1] |

| 5-HIAA Levels | Rat Hypothalamus & Hippocampus | Increased | Maximal effect at 3 mg/kg s.c. | [2] |

β-Adrenergic Blockade

Isamoltane also exhibits β-adrenergic receptor blocking properties. A clinical study in healthy volunteers demonstrated measurable systemic effects on both β1- and β2-adrenergic receptors.

Signaling Pathways

The antagonist action of isamoltane at 5-HT1B and β-adrenergic receptors interrupts their respective downstream signaling cascades.

5-HT1B Receptor Signaling Pathway

5-HT1B receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, isamoltane blocks the binding of serotonin to the 5-HT1B receptor, thereby preventing this inhibitory effect on adenylyl cyclase.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isamoltane Hemifumarate for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane hemifumarate is a potent and selective antagonist of the serotonin 5-HT1B receptor, also exhibiting affinity for β-adrenergic and 5-HT1A receptors.[1][2] Its unique pharmacological profile makes it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of Isamoltane, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in neuroscience research.

Core Compound Properties

| Property | Value | Reference |

| IUPAC Name | 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hemifumarate | [3] |

| Synonyms | (±)-Isamoltane hemifumarate, CGP 361A | |

| Molecular Formula | C16H22N2O2 • ½C4H4O4 | [4] |

| Molecular Weight | 332.4 g/mol | [4] |

| Solubility | Soluble to 10 mM in water with gentle warming. | [4] |

| Storage | Desiccate at +4°C. | [4] |

Mechanism of Action

Isamoltane acts as a competitive antagonist at several key neurotransmitter receptors. Its primary activity is as a selective antagonist of the 5-HT1B receptor.[5] Additionally, it functions as a β-adrenoceptor ligand and displays a lower affinity for the 5-HT1A receptor.[1][5] The antagonism of presynaptic 5-HT1B autoreceptors by Isamoltane leads to an increase in the synaptic concentration of serotonin (5-HT), which subsequently can induce behavioral responses mediated by other serotonin receptors, such as the 5-HT2A receptor.[1]

Signaling Pathway of Isamoltane at the 5-HT1B Autoreceptor

Caption: Isamoltane antagonizes the inhibitory 5-HT1B autoreceptor, leading to increased serotonin release.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Receptor Binding Affinity

| Receptor | Radioligand | Preparation | Ki (nmol/l) | IC50 (nM) | Reference |

| 5-HT1B | [125I]ICYP | Rat brain membranes | 21 | 39 | [1][5] |

| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 112 | 1070 | [1][5] |

| β-adrenoceptor | 8.4 | [5] | |||

| 5-HT2 | 3000-10000 | [5] | |||

| α1-adrenoceptors | 3000-10000 | [5] |

In Vivo Effects on 5-HT Turnover

| Brain Region | Dose (mg/kg, s.c.) | Effect on 5-HIAA Concentration | Reference |

| Hypothalamus | 3 | Significant Increase | [1] |

| Hippocampus | 3 | Significant Increase | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Isamoltane, synthesized from published literature.

5-HT1B Receptor Binding Assay

This protocol is adapted from studies investigating the binding of ligands to serotonin receptors in rat brain tissue.

Objective: To determine the binding affinity of Isamoltane for the 5-HT1B receptor.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

[125I]Iodocyanopindolol ([125I]ICYP) as the radioligand

-

This compound

-

Serotonin (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat brain tissue on ice.

-

Homogenize the tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh, ice-cold assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [125I]ICYP, 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [125I]ICYP, 50 µL of 10 µM serotonin, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [125I]ICYP, 50 µL of varying concentrations of Isamoltane, and 100 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of Isamoltane from the competition binding data using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining the binding affinity of Isamoltane to 5-HT1B receptors.

K+-Evoked Overflow of [3H]-5-HT from Brain Slices

This protocol is based on methods used to measure neurotransmitter release from brain tissue.[1]

Objective: To assess the effect of Isamoltane on the release of serotonin from presynaptic terminals.

Materials:

-

Rat occipital cortex

-

[3H]-5-Hydroxytryptamine ([3H]-5-HT)

-

Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 1.3, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.0, glucose 11.1)

-

High K+ Krebs-Ringer buffer (KCl increased to 30 mM, NaCl reduced to maintain osmolarity)

-

This compound

-

Scintillation counter

Procedure:

-

Slice Preparation and Loading:

-

Prepare 0.3 mm thick slices of rat occipital cortex.

-

Pre-incubate the slices in Krebs-Ringer buffer for 30 minutes at 37°C, gassed with 95% O2 / 5% CO2.

-

Incubate the slices with [3H]-5-HT (e.g., 0.1 µM) for 30 minutes.

-

-

Superfusion and Stimulation:

-

Transfer the slices to a superfusion chamber and perfuse with Krebs-Ringer buffer at a rate of 0.5 mL/min for 60 minutes to wash out excess radioactivity.

-

Collect fractions of the perfusate (e.g., every 5 minutes).

-

Stimulate the slices twice with high K+ buffer for a short period (e.g., 2 minutes). The first stimulation (S1) serves as a control, and the second (S2) is in the presence of Isamoltane.

-

Introduce Isamoltane into the perfusion buffer 20 minutes before the second stimulation (S2).

-

-

Measurement and Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [3H]-5-HT for each stimulation period.

-

Express the effect of Isamoltane as the ratio of the second stimulation to the first (S2/S1).

-

In Vivo Measurement of 5-HT Turnover

This protocol outlines the general procedure for measuring 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of 5-HT, as an index of serotonin turnover.[1]

Objective: To determine the effect of Isamoltane on the in vivo turnover of serotonin.

Materials:

-

Male Wistar rats

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Reagents for 5-HIAA extraction and HPLC mobile phase

Procedure:

-

Animal Dosing:

-

Administer Isamoltane (e.g., 3 mg/kg) or vehicle subcutaneously (s.c.) to the rats.

-

-

Tissue Collection and Preparation:

-

At a specified time after dosing (e.g., 60 minutes), euthanize the rats and dissect the hypothalamus and hippocampus on ice.

-

Homogenize the brain tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

-

HPLC Analysis:

-

Filter the supernatant and inject a sample into the HPLC system.

-

Separate 5-HIAA from other compounds using a reverse-phase column.

-

Detect and quantify 5-HIAA using an electrochemical detector.

-

-

Data Analysis:

-

Compare the 5-HIAA concentrations in the brains of Isamoltane-treated rats to those of vehicle-treated controls.

-

Wet-Dog Shake Behavioral Test

This test is used to assess behaviors associated with the activation of 5-HT2A receptors, which can be indirectly stimulated by the increased synaptic 5-HT resulting from 5-HT1B antagonism by Isamoltane.[1]

Objective: To evaluate the in vivo behavioral effects of Isamoltane that are indicative of increased synaptic serotonin.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Observation cage

Procedure:

-

Animal Dosing and Acclimation:

-

Administer Isamoltane (e.g., 3 mg/kg, s.c.) or vehicle to the rats.

-

Place each rat individually in an observation cage and allow a brief period for acclimation.

-

-

Behavioral Observation:

-

Observe the rats for a set period (e.g., 30-60 minutes).

-

A "wet-dog shake" is defined as a rapid, rotational shaking of the head and torso.

-

Count the number of wet-dog shakes for each animal during the observation period.

-

-

Data Analysis:

-

Compare the number of wet-dog shakes in the Isamoltane-treated group to the vehicle-treated group using appropriate statistical tests.

-

Caption: Causal chain from Isamoltane administration to the observation of wet-dog shakes.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the study of the 5-HT1B receptor system in neuroscience. Its selective antagonist properties allow for the targeted investigation of this receptor's role in neurotransmission, behavior, and the pathophysiology of various neurological and psychiatric disorders. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively design and execute experiments utilizing Isamoltane, thereby advancing our understanding of serotonergic signaling in the brain.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. youtube.com [youtube.com]

- 3. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro release of 5-[3H]hydroxytryptamine from rat spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anxiolytic Potential of Isamoltane Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate, a phenoxypropanolamine derivative, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides an in-depth exploration of Isamoltane's core pharmacological characteristics, focusing on its mechanism of action, quantitative receptor binding data, and the detailed experimental protocols used to evaluate its anxiolytic effects. Through a comprehensive presentation of signaling pathways and experimental workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of Isamoltane's potential as an anxiolytic agent.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the continued development of novel and effective therapeutic agents. Isamoltane has emerged as a compound of interest due to its unique pharmacological profile. It acts as an antagonist at multiple receptor sites, including β-adrenergic, 5-HT1A, and 5-HT1B receptors, a combination that is believed to contribute to its anxiolytic effects observed in rodent models. This guide synthesizes the available data to provide a clear and detailed overview of the scientific investigation into Isamoltane's anxiolytic properties.

Mechanism of Action

Isamoltane's anxiolytic activity is primarily attributed to its antagonist activity at several key receptors involved in the modulation of anxiety and stress responses.

-

5-HT1A Receptor Antagonism: The 5-HT1A receptor is a subtype of serotonin receptor that, when activated, can have anxiolytic effects. However, Isamoltane acts as an antagonist at this receptor. This action may contribute to its overall pharmacological profile by modulating serotonergic neurotransmission.

-

5-HT1B Receptor Antagonism: Isamoltane exhibits a higher potency for the 5-HT1B receptor, acting as an antagonist.[1] By blocking these autoreceptors, Isamoltane can increase the synaptic concentration of serotonin, which is a mechanism shared by some anxiolytic and antidepressant drugs.[2]

-

β-Adrenergic Receptor Antagonism: As a β-blocker, Isamoltane can counteract the physiological symptoms of anxiety, such as increased heart rate and tremor, which are mediated by the sympathetic nervous system. This action is a well-established mechanism for managing certain anxiety disorders.

Quantitative Data

The following tables summarize the quantitative data regarding this compound's binding affinities and in vivo effects.

| Receptor Target | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |

| 5-HT1A Receptor | 112 nmol/L | 1070 nmol/L | [1][3] |

| 5-HT1B Receptor | 21 nmol/L | 39 nmol/L | [1][3] |

| β-Adrenergic Receptor | - | 8.4 nmol/L | [3] |

| In Vivo Effect | Dosage | Observation | Reference |

| Increased 5-HT Turnover | 3 mg/kg s.c. | Maximal increase in 5-hydroxyindoleacetic acid in hypothalamus and hippocampus. | [2] |

| Increased 5-HTP Accumulation | 1 and 3 mg/kg i.p. | Increased 5-HTP accumulation in rat cortex. | [3] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Isamoltane's antagonist activity.

Experimental Protocols

The anxiolytic properties of Isamoltane have been evaluated using standard behavioral paradigms in rodents. The following are detailed methodologies for these key experiments.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

Procedure:

-

Rodents are individually placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Light-Dark Box Test

Objective: To evaluate anxiety based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.

Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

Procedure:

-

A mouse is placed in the center of the brightly lit compartment.

-

The animal is allowed to move freely between the two compartments for a 10-minute session.

-

The time spent in the light compartment and the number of transitions between the two compartments are recorded via video tracking.

-

Anxiolytic compounds are expected to increase the time spent in the light compartment.

-

The apparatus is cleaned between each animal to remove any scent cues.

Social Interaction Test

Objective: To measure anxiety by observing the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.

Apparatus: An open-field arena.

Procedure:

-

A test rodent is placed in the arena and allowed to habituate for a short period.

-

An unfamiliar "stimulus" rodent is then introduced into the arena.

-

The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded for a 10-minute period.

-

High levels of anxiety are associated with a decrease in social interaction. Anxiolytic drugs are expected to increase the duration of social engagement.

-

The arena is cleaned after each test to prevent the influence of odors on subsequent animals.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating the anxiolytic properties of a compound like Isamoltane.

Conclusion

This compound presents a compelling profile as a potential anxiolytic agent. Its multi-target receptor antagonism, particularly its potent activity at the 5-HT1B receptor, offers a unique mechanism of action that warrants further investigation. The preclinical data summarized in this guide, supported by detailed experimental protocols, provide a solid foundation for future research and development efforts. Continued exploration of Isamoltane's efficacy and safety in more advanced models is crucial to fully elucidate its therapeutic potential for the treatment of anxiety disorders.

References

Isamoltane Hemifumarate: A Technical Guide to its Role in Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamoltane hemifumarate is a selective 5-HT1B receptor antagonist that also exhibits affinity for β-adrenergic and 5-HT1A receptors. Its mechanism of action, centered on the modulation of the serotonin system, has prompted investigations into its potential therapeutic applications, particularly as an anxiolytic agent. This technical guide provides a comprehensive overview of Isamoltane's interaction with serotonin pathways, detailing its pharmacological profile, the experimental methodologies used to elucidate its function, and its effects on downstream signaling cascades. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, anxiety, and cognition. The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT1 receptor subfamily, which includes the 5-HT1A and 5-HT1B subtypes, plays a crucial role in the autoregulation of serotonin release. This compound has emerged as a significant research tool and potential therapeutic agent due to its selective antagonism of the 5-HT1B receptor, offering a means to investigate the intricate feedback mechanisms of the serotonergic system.

Pharmacological Profile of this compound

Isamoltane is a phenoxypropanolamine derivative that acts as a competitive antagonist at several key receptors involved in neurotransmission. Its pharmacological activity is characterized by a notable selectivity for the 5-HT1B receptor.

Receptor Binding Affinity

Quantitative analysis of Isamoltane's binding affinity for various receptors has been determined through radioligand binding assays. The data consistently demonstrate a higher affinity for the 5-HT1B receptor compared to the 5-HT1A and β-adrenergic receptors. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

| Receptor Subtype | Radioligand | Tissue Source | Isamoltane IC50 (nM) | Isamoltane Ki (nM) | Reference |

| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [1] |

| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [1] |

| β-adrenergic | - | - | 8.4 | - | [1] |

Comparative Pharmacology

Isamoltane's pharmacological profile is often compared with other β-adrenergic antagonists that also exhibit affinity for serotonin receptors, such as propranolol and pindolol. This comparison highlights Isamoltane's distinct selectivity for the 5-HT1B receptor.

| Compound | 5-HT1A Affinity (Ki/IC50, nM) | 5-HT1B Affinity (Ki/IC50, nM) | β-adrenergic Affinity (IC50, nM) | 5-HT1A/5-HT1B Selectivity Ratio | Reference |

| Isamoltane | 1070 (IC50) / 112 (Ki) | 39 (IC50) / 21 (Ki) | 8.4 (IC50) | ~27 (based on IC50) / ~5 (based on Ki) | [1] |

| Propranolol | High affinity | Lower affinity (Ki = 10200 nM for human 5-HT1Dβ) | - | 2 | [1][2] |

| Pindolol | High affinity | Lower affinity | - | - | [3] |

| Oxprenolol | - | - | - | 3.5 | [1] |

| Cyanopindolol | - | - | - | 8.7 | [1] |

Mechanism of Action in Serotonin Pathways

Signaling Pathways

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the pharmacological and functional effects of Isamoltane.

Radioligand Binding Assays

These assays are used to determine the binding affinity of Isamoltane for specific receptor subtypes.

-

Objective: To quantify the IC50 and Ki values of Isamoltane at 5-HT1A and 5-HT1B receptors.

-

Materials:

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [125I]Iodocyanopindolol ([125I]ICYP) (for 5-HT1B).

-

Tissue Preparation: Rat brain membranes (e.g., from cortex or hippocampus).

-

Buffers and Reagents: Tris-HCl buffer, MgCl2, competing ligands (e.g., serotonin for non-specific binding), Isamoltane solutions of varying concentrations.

-

Equipment: Scintillation counter, filtration apparatus.

-

-

Protocol:

-

Prepare rat brain membrane homogenates.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of Isamoltane.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of Isamoltane that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Measurement of Serotonin Turnover

This experimental approach assesses the effect of Isamoltane on the synthesis rate of serotonin in the brain.

-

Objective: To measure the accumulation of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, as an index of serotonin synthesis.

-

Materials:

-

Experimental Animals: Rats.

-

Drugs: this compound, a central decarboxylase inhibitor (e.g., NSD-1015).

-

Equipment: High-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Protocol:

-

Administer the central decarboxylase inhibitor to the rats to prevent the conversion of 5-HTP to serotonin.

-

Administer Isamoltane or vehicle control intraperitoneally (i.p.).[1]

-

After a specified time, sacrifice the animals and dissect specific brain regions (e.g., cortex).

-

Homogenize the brain tissue and precipitate proteins.

-

Analyze the supernatant for 5-HTP levels using HPLC with electrochemical detection.

-

Compare 5-HTP levels in Isamoltane-treated animals to control animals to determine the effect on serotonin synthesis.

-

Clinical Studies

While preclinical data strongly suggest an anxiolytic potential for Isamoltane, clinical trial data in this specific indication are limited in the public domain. However, a study in healthy volunteers has assessed the β-adrenergic receptor blocking effects of Isamoltane.

A randomized, double-blind, crossover study involving 15 healthy subjects investigated the effects of 4 mg and 10 mg of Isamoltane compared to placebo and 20 mg of propranolol.[7] The study found that Isamoltane caused a dose-dependent blockade of β2-adrenergic receptors in skeletal muscle and a less pronounced attenuation of exercise-induced heart rate, indicating systemic effects on both β1- and β2-adrenergic receptors.[7] Although this study was not designed to evaluate anxiolytic efficacy, it provides valuable human pharmacokinetic and pharmacodynamic data for Isamoltane.

Conclusion

This compound is a valuable pharmacological tool with a well-defined mechanism of action primarily centered on the antagonism of 5-HT1B autoreceptors. This action leads to an increase in serotonin release and turnover, a pathway that is highly relevant to the treatment of anxiety and depressive disorders. Its selectivity for the 5-HT1B receptor over the 5-HT1A receptor and its concurrent β-adrenergic blocking properties make it a compound of significant interest for further research and drug development. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and researchers working to further understand the complexities of the serotonergic system and to develop novel therapeutics targeting these pathways. Further clinical investigation into the anxiolytic properties of Isamoltane is warranted to fully elucidate its therapeutic potential.

References

- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1B receptor-AC-PKA signal pathway in the lateral habenula is involved in the regulation of depressive-like behaviors in 6-hydroxydopamine-induced Parkinson's rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Isamoltane Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane, also known as CGP-361A, is a potent antagonist of β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1] Developed by Ciba-Geigy in the late 1980s, it has been a valuable tool in neuroscience research, particularly for its anxiolytic properties demonstrated in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Isamoltane, with a focus on its hemifumarate salt form. The information presented is intended to support researchers and drug development professionals in their understanding and potential application of this compound.

Discovery and Development

Isamoltane emerged from research programs in the 1980s focused on developing novel anxiolytic agents with mechanisms of action distinct from the benzodiazepines, which were the standard of care at the time but carried concerns of sedation and dependence.[3][4] Pharmaceutical companies like Ciba-Geigy were exploring the role of serotonin (5-HT) and adrenergic systems in anxiety.[5] Isamoltane was identified as a compound with a unique pharmacological profile, exhibiting high affinity for both β-adrenergic and specific serotonin receptor subtypes, namely 5-HT1A and 5-HT1B.[2] This dual antagonism was hypothesized to contribute to its anxiolytic effects. The development of Isamoltane as the hemifumarate salt was likely driven by the need to improve the physicochemical properties of the active pharmaceutical ingredient, such as stability and solubility, a common practice in drug development.

Synthesis of Isamoltane Hemifumarate

The synthesis would likely involve the reaction of 2-(1H-pyrrol-1-yl)phenol with a suitable epoxide, such as 2-(chloromethyl)oxirane, in the presence of a base to form the key intermediate, 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane. This epoxide is then opened by reaction with isopropylamine to yield the final product, Isamoltane. The hemifumarate salt is subsequently formed by reacting the free base with fumaric acid.

A generalized workflow for the synthesis is presented below.

Pharmacological Profile

Isamoltane is characterized by its antagonist activity at multiple receptor sites. Its pharmacological effects have been primarily elucidated through in vitro receptor binding assays and in vivo behavioral studies in animal models.

Receptor Binding Affinity

The binding affinity of Isamoltane for β-adrenergic, 5-HT1A, and 5-HT1B receptors has been quantified using radioligand binding assays. The key parameters, namely the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are summarized in the table below. Isamoltane shows a notably higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor.[1]

| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Ki (nmol/L) | Reference |

| β-adrenergic | [125I]ICYP | Rat Brain Membranes | 8.4 | - | [2] |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain Membranes | 1070 | 112 | [1][2] |

| 5-HT1B | [125I]ICYP | Rat Brain Membranes | 39 | 21 | [1][2] |

In Vivo Effects

In vivo studies in rodents have demonstrated that Isamoltane administration leads to an increase in serotonin turnover, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brain.[6] This effect is consistent with the blockade of presynaptic 5-HT1B autoreceptors, which normally inhibit serotonin release.[6] Behaviorally, Isamoltane has been shown to exhibit anxiolytic effects in various animal models.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize Isamoltane.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50 and Ki) of Isamoltane for β-adrenergic, 5-HT1A, and 5-HT1B receptors.

General Protocol:

A generalized protocol for a competitive radioligand binding assay is as follows:

-

Membrane Preparation: Brain tissue (e.g., rat cortex, hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled competitor drug (Isamoltane).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Specific Protocols for Isamoltane:

-

β-adrenergic and 5-HT1B Receptor Binding:

-

Procedure: To differentiate between β-adrenergic and 5-HT1B binding sites, competition assays are performed in the presence of a high concentration of a non-selective β-adrenergic agonist (e.g., isoprenaline) to block binding to β-receptors, thereby isolating the 5-HT1B binding.[8] Conversely, a serotonin receptor antagonist can be used to isolate β-adrenergic binding.

-

5-HT1A Receptor Binding:

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Isamoltane Hemifumarate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Dual-Action Beta-Blocker and Serotonin Receptor Antagonist

Isamoltane, a phenoxypropanolamine derivative, has garnered significant interest within the scientific community for its unique pharmacological profile, acting as both a β-adrenergic receptor antagonist and a serotonin (5-HT) 1B/1A receptor antagonist. This dual activity presents potential therapeutic applications in conditions where both the adrenergic and serotonergic systems are implicated, such as anxiety disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of isamoltane hemifumarate, offering valuable insights for researchers, scientists, and drug development professionals.

Core Pharmacological Profile of Isamoltane

Isamoltane exhibits a notable affinity for β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1] Its potency is particularly pronounced at the 5-HT1B receptor, where it acts as a potent antagonist.[1] The (-)-enantiomer of isamoltane is primarily responsible for its 5-HT1B activity.[2] This section summarizes the key quantitative data regarding isamoltane's binding affinities.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki and IC50 values) of isamoltane for its primary molecular targets.

| Receptor Subtype | Ligand | Species | Preparation | Ki (nmol/l) | IC50 (nmol/l) | Reference |

| 5-HT1B | Isamoltane | Rat | Brain | 21 | - | [1] |

| 5-HT1A | Isamoltane | Rat | Brain | 112 | - | [1] |

| β-adrenergic | Isamoltane | Rat | - | - | 8.4 | [2] |

| 5-HT1B | Isamoltane | Rat | Brain Membranes | - | 39 | [2] |

| 5-HT1A | [3H]8-OH-DPAT | Rat | Brain Membranes | - | 1070 | [2] |

| 5-HT2 | (-)-Isamoltane | - | - | - | 3-10 µmol/l | [2] |

| α1-adrenoceptors | (-)-Isamoltane | - | - | - | 3-10 µmol/l | [2] |

Structure-Activity Relationship (SAR) Analysis

Key Structural Features of Isamoltane:

-

Phenoxypropanolamine Core: This scaffold is characteristic of many β-adrenergic antagonists. The ether linkage and the propanolamine side chain are crucial for binding to β-adrenergic receptors.

-

Isopropylamino Group: The N-isopropyl substituent on the propanolamine side chain is a common feature in non-selective β-blockers and is known to contribute significantly to high-affinity binding at these receptors.

-

Pyrrole Moiety: The 2-(1-pyrrolyl)phenoxy group is a distinguishing feature of isamoltane. This lipophilic group is likely a primary determinant of its affinity and selectivity for serotonin receptors, particularly the 5-HT1B subtype.

Inferred SAR for Isamoltane Analogs:

Based on the SAR of related compounds, the following hypotheses can be made regarding modifications to the isamoltane structure:

-

Modification of the Pyrrole Ring: Alterations to the pyrrole ring, such as substitution or replacement with other heterocyclic systems, would be expected to significantly impact affinity and selectivity for 5-HT1A and 5-HT1B receptors. The electronic and steric properties of this group are likely critical for interaction with the serotonin receptor binding pockets.

-

Alterations to the Propanolamine Side Chain:

-

N-Alkyl Substituent: Changing the N-isopropyl group to other alkyl substituents would likely modulate β-adrenergic receptor affinity and selectivity. For instance, larger, bulkier groups might decrease affinity, while smaller groups could alter the β1/β2 selectivity profile.

-

Hydroxyl Group: The secondary hydroxyl group on the propanolamine chain is essential for high-affinity β-adrenergic receptor binding, likely through hydrogen bonding interactions. Its removal would drastically reduce β-blocking activity.

-

-

Substitution on the Phenoxy Ring: Modifications to the phenoxy ring, other than the pyrrole substituent, could influence both adrenergic and serotonergic activity. The position and nature of substituents can affect the overall lipophilicity and electronic distribution of the molecule, thereby influencing receptor interactions.

A study on propranolol analogs demonstrated that removal of the side-chain hydroxyl group and conversion of the secondary amine to a tertiary amine reduced affinity for 5-HT1B and beta-adrenergic sites while retaining affinity for 5-HT1A sites.[3] This suggests that similar modifications to isamoltane could potentially shift its selectivity profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by isamoltane and a typical experimental workflow for its characterization.

Caption: Isamoltane's dual antagonism of β-adrenergic and 5-HT1B receptors.

Caption: Workflow for synthesis and pharmacological evaluation of isamoltane analogs.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of isamoltane and related compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of isamoltane and its analogs for specific receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Target tissues (e.g., rat brain cortex for 5-HT receptors, heart for β-adrenergic receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]iodocyanopindolol for 5-HT1B and β-adrenergic receptors) and varying concentrations of the unlabeled test compound (e.g., isamoltane).

-

The reaction is carried out in a final volume of assay buffer at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

Ki values (the inhibition constant) are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Serotonin (5-HT) Turnover

Objective: To assess the in vivo effect of isamoltane on the synthesis and metabolism of serotonin. An increase in 5-HT turnover is often indicated by an elevated level of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

General Protocol:

-

Animal Dosing:

-

Rats are administered with isamoltane or vehicle control via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

-

Tissue Collection:

-

At a predetermined time after dosing, the animals are euthanized, and specific brain regions (e.g., hypothalamus, hippocampus) are rapidly dissected on ice.

-

-

Sample Preparation:

-

The brain tissue is homogenized in a suitable solution (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines and their metabolites.

-

The homogenate is centrifuged, and the supernatant is collected for analysis.

-

-

Quantification of 5-HT and 5-HIAA:

-

The concentrations of 5-HT and 5-HIAA in the supernatant are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).

-

The HPLC system separates the compounds based on their physicochemical properties, and the ECD provides sensitive and selective detection of electroactive molecules like 5-HT and 5-HIAA.

-

-

Data Analysis:

-

The levels of 5-HT and 5-HIAA are expressed as nanograms per gram of wet tissue weight.

-

The 5-HT turnover is often estimated by the ratio of 5-HIAA to 5-HT.

-

Statistical analysis is performed to compare the levels of 5-HT and 5-HIAA between the isamoltane-treated and vehicle-treated groups. An increase in 5-HIAA levels or the 5-HIAA/5-HT ratio is indicative of increased serotonin turnover.

-

Conclusion

This compound presents a compelling pharmacological profile with its dual antagonism of β-adrenergic and serotonin receptors. While a comprehensive SAR study of a dedicated series of isamoltane analogs is not yet available, analysis of its structure and comparison with related compounds provide valuable insights into the molecular determinants of its activity. The phenoxypropanolamine core and the N-isopropyl group are crucial for its β-blocking properties, while the unique pyrrole moiety is a key contributor to its high affinity for 5-HT1B receptors. Further research involving the synthesis and pharmacological evaluation of isamoltane derivatives is warranted to fully elucidate its SAR and to guide the development of novel therapeutic agents with optimized dual-action profiles. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Preclinical Profile of Isamoltane Hemifumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane hemifumarate is a research compound with a dual pharmacological profile, acting as both a β-adrenergic receptor antagonist and a serotonin 5-HT₁ receptor ligand.[1][2][3] Preclinical investigations have primarily focused on its affinity for 5-HT₁ₐ and 5-HT₁₈ receptors and its functional consequences on the serotonergic system. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its binding affinities, functional activities, and the methodologies employed in these studies. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Core Pharmacological Data

Receptor Binding Affinity

This compound has been characterized by its binding affinity for serotonin and β-adrenergic receptors. The following tables summarize the key quantitative data from preclinical radioligand binding studies.

Table 1: Serotonin Receptor Binding Affinity of Isamoltane

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nmol/l) | IC₅₀ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Brain Membranes | 112 | 1070 | [1][3] |

| 5-HT₁₈ | [¹²⁵I]ICYP | Rat Brain Membranes | 21 | 39 | [1][2][3] |

Table 2: β-Adrenergic Receptor Binding Affinity of Isamoltane

| Receptor | Radioligand | Tissue Source | IC₅₀ (nM) | Reference |

| β-adrenoceptor | Not Specified | Not Specified | 8.4 | [2] |

In Vivo Pharmacological Effects

Preclinical in vivo studies have revealed Isamoltane's ability to modulate the serotonergic system, leading to specific behavioral and neurochemical outcomes.

Table 3: In Vivo Effects of Isamoltane in Rats

| Experiment | Brain Region | Dose | Effect | Reference |

| 5-HT Turnover (5-HIAA concentration) | Hypothalamus & Hippocampus | 3 mg/kg s.c. | Significant increase | [3] |

| Wet-Dog Shake Response | - | 3 mg/kg s.c. | Induction of response | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide an overview of the methodologies used in the key studies cited.

Radioligand Binding Assays

Objective: To determine the binding affinity of Isamoltane for 5-HT₁ₐ and 5-HT₁₈ receptors.

General Protocol Outline:

-

Tissue Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a specific radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [¹²⁵I]ICYP for 5-HT₁₈) and varying concentrations of Isamoltane. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (the concentration of Isamoltane that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Disclaimer: The specific concentrations of radioligands, buffer compositions, and incubation conditions were not fully detailed in the readily available literature. For precise replication, consulting the original publications is recommended.

In Vivo Measurement of 5-HT Turnover

Objective: To assess the effect of Isamoltane on the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin, as an index of serotonin turnover.

General Protocol Outline:

-

Animal Model: Male rats are used for the study.

-

Drug Administration: Isamoltane is administered subcutaneously (s.c.) at a specified dose (e.g., 3 mg/kg).

-

Tissue Collection: At a predetermined time after drug administration, the animals are euthanized, and the hypothalamus and hippocampus are rapidly dissected.

-

Tissue Processing: The brain tissue is homogenized in an acidic solution to precipitate proteins and stabilize the analytes. The homogenate is then centrifuged, and the supernatant is collected.

-

Quantification of 5-HIAA: The concentration of 5-HIAA in the supernatant is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The 5-HIAA levels in the Isamoltane-treated group are compared to those in a vehicle-treated control group using appropriate statistical tests.

Disclaimer: The exact details of the HPLC-ECD method (e.g., column type, mobile phase composition, flow rate, and detector settings) were not specified in the available abstracts. Accessing the full-text articles is advised for detailed methodology.

Wet-Dog Shake Behavioral Assay

Objective: To evaluate the behavioral effects of Isamoltane, specifically its ability to induce wet-dog shakes, a behavior associated with the activation of the central serotonergic system.

General Protocol Outline:

-

Animal Model: Male rats are used.

-

Drug Administration: Isamoltane is administered subcutaneously (s.c.) at a dose of 3 mg/kg.

-

Behavioral Observation: Following drug administration, the animals are placed in an observation chamber. The frequency of wet-dog shakes is then counted by a trained observer for a specific duration. A wet-dog shake is typically defined as a rapid, rotational shaking of the head and torso.

-

Data Analysis: The number of wet-dog shakes in the Isamoltane-treated group is compared to a vehicle-treated control group.

Disclaimer: The precise scoring criteria for wet-dog shakes and the duration of the observation period were not detailed in the available literature. For methodological consistency, referring to the original research is essential.

Visualizations

Signaling Pathway of Isamoltane's Serotonergic Action

The following diagram illustrates the proposed signaling pathway through which Isamoltane exerts its effects on the serotonin system, leading to increased synaptic 5-HT levels.

Caption: Proposed mechanism of Isamoltane's action on serotonergic neurotransmission.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the general workflow for determining the binding affinity of Isamoltane using a radioligand binding assay.

Caption: General workflow for a radioligand binding assay.

Experimental Workflow for In Vivo 5-HIAA Measurement

The following diagram illustrates the key steps involved in measuring 5-HIAA levels in rat brain tissue following Isamoltane administration.

Caption: Workflow for measuring 5-HIAA as an index of 5-HT turnover.

References

Methodological & Application

Application Notes and Protocols for Isamoltane Hemifumarate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isamoltane is a non-selective beta-adrenergic receptor antagonist and a potent 5-HT1B receptor antagonist.[1][2] Its affinity for the 5-HT1B receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the central nervous system. These application notes provide a summary of the available in vivo dosage information for Isamoltane hemifumarate in rodent models, along with protocols for its preparation and use in common behavioral assays.

Mechanism of Action: 5-HT1B Receptor Antagonism

Isamoltane acts as an antagonist at presynaptic 5-HT1B autoreceptors. Blockade of these receptors prevents the negative feedback mechanism on serotonin (5-HT) release, leading to an increase in synaptic serotonin levels. This modulation of serotonergic neurotransmission is the basis for its investigation in models of anxiety and depression.

Quantitative Data Summary

Table 1: In Vivo Dosages of Isamoltane in Rats

| Species | Strain | Route of Administration | Dosage Range (mg/kg) | Observed Effect | Reference(s) |

| Rat | Not Specified | Subcutaneous (s.c.) | 3 | Maximal increase in 5-hydroxyindoleacetic acid (5-HIAA) | [1] |

| Rat | Not Specified | Subcutaneous (s.c.) | >3 | Less pronounced effect on 5-HIAA levels | [1] |

| Rat | Not Specified | Intraperitoneal (i.p.) | 1 - 3 | Increased 5-HTP accumulation in the cortex | [2] |

Note: One study indicated a bell-shaped dose-response curve for the effect of Isamoltane on 5-HIAA levels in rats, with a 3 mg/kg s.c. dose showing a maximal effect and higher doses being less effective.[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile water for injection or sterile saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sterile filters (0.22 µm)

Protocol:

-

Vehicle Selection: this compound is soluble in water. Sterile water for injection or sterile saline are suitable vehicles.

-

Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the injection volume. A common injection volume for subcutaneous or intraperitoneal administration in rodents is 5-10 ml/kg.

-

Dissolution:

-

Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile water or saline to the vial.

-

Vortex the solution until the powder is completely dissolved.

-

Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

-

Sterilization:

-

For sterile administration, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

-

-

Storage: It is recommended to prepare fresh solutions on the day of use. If storage is necessary, store the solution protected from light at 2-8°C for a short period. Stability under these conditions should be validated by the researcher.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

-

Elevated Plus Maze apparatus

-

Video tracking system (optional, but recommended for accurate data collection)

-

This compound dosing solution

-